![molecular formula C12H7BrN2OS2 B2605877 N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 892855-25-3](/img/structure/B2605877.png)
N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
“N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is a chemical compound with the linear formula C14H9BrN2OS . It is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis
The molecular structure of “N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” can be inferred from its linear formula C14H9BrN2OS . The compound contains a benzothiazole ring, which is a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring .Chemical Reactions Analysis
Benzothiazole derivatives are known to undergo a variety of chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” can be inferred from its synthesis and molecular structure. For instance, it is known to be a yellow solid .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular properties . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and it was found that new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .
Synthetic Developments
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Mechanism of Resistance
Studies have also incorporated the mechanism of resistance of anti-TB drugs . This knowledge can be used to develop more effective drugs in the future.
Structure-Activity Relationships
The structure-activity relationships of the new benzothiazole derivatives have been discussed, along with the molecular docking studies of selected compounds against the target DprE1 . This helps in the search for a potent inhibitor with enhanced anti-tubercular activity.
Antibacterial Activities
Their in vitro antibacterial activities against Escherichia coli strains (E. coli 6 and E. coli 13), Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa have also been investigated .
Mechanism of Action
Target of Action
N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a benzothiazole-based compound that has shown significant activity against M. tuberculosis . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The interaction of N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide with its target, DprE1, results in the inhibition of the enzyme’s function . This inhibition disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall and leading to the death of the bacteria .
Biochemical Pathways
The action of N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to downstream effects such as compromised cell wall integrity and eventual bacterial death .
Result of Action
The molecular and cellular effects of N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide’s action include the inhibition of DprE1 enzyme activity, disruption of arabinogalactan biosynthesis, compromised cell wall integrity, and the death of M. tuberculosis bacteria .
Future Directions
Benzothiazole derivatives, including “N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide”, have potential applications in the development of novel antibiotics to control resistance problems . The antibacterial activity of these compounds suggests they could be beneficial in the development of novel antibacterial molecules .
properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS2/c13-7-3-1-4-8-10(7)14-12(18-8)15-11(16)9-5-2-6-17-9/h1-6H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSDZIOSGNMNIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
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